8-(3-((3,4-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular formula of Compound X is C₁₁H₁₃NO . Its average mass is approximately 175.23 Da . The compound’s three-dimensional arrangement plays a crucial role in its biological activity. Computational studies and X-ray crystallography can provide insights into its conformation and intermolecular interactions.
Scientific Research Applications
Anxiolytic and Antidepressant Activity
A study highlighted the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, showing that certain compounds within this class exhibit anxiolytic-like and antidepressant-like activities in preclinical models. Specifically, compounds evaluated as potent 5-HT(1A) receptor ligands indicated potential for future research aimed at discovering new derivatives with these therapeutic activities. This underlines the relevance of such compounds in psychiatric research, targeting anxiety and depression through receptor modulation (Zagórska et al., 2009; Zagórska et al., 2015).
Receptor Affinity and Molecular Studies
Further research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has evaluated their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. The structure-activity relationship studies, alongside docking studies, suggest that substitutions at the 7-position of the imidazo[2,1-f]purine-2,4-dione system can significantly affect receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. This indicates the compounds' potential as modulators of neurological pathways relevant to mood disorders and possibly other conditions affecting the central nervous system (Zagórska et al., 2015).
Synthesis and Properties of Derivatives
The synthesis of new derivatives, including mesoionic purinone analogs and imidazo[1,2-a]-s-triazine nucleosides, has been explored for their unique properties and potential biological activities. These studies contribute to a broader understanding of the chemical and biological versatility of the imidazo[2,1-f]purine-2,4-dione scaffold and its potential utility in developing new therapeutic agents with targeted actions on specific receptors or biological pathways (Coburn & Taylor, 1982; Kim et al., 1978).
properties
IUPAC Name |
6-[3-(3,4-dimethylanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-12-6-7-15(10-13(12)2)21-8-5-9-25-14(3)11-26-16-17(22-19(25)26)24(4)20(28)23-18(16)27/h6-7,10-11,21H,5,8-9H2,1-4H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUCZPZFVCZDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16805477 |
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